Boc-Sar-OH

Catalog No.
S750046
CAS No.
13734-36-6
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Sar-OH

CAS Number

13734-36-6

Product Name

Boc-Sar-OH

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11)

InChI Key

YRXIMPFOTQVOHG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O

Synonyms

Boc-sarcosine;Boc-Sar-OH;13734-36-6;N-Boc-sarcosine;N-(tert-butoxycarbonyl)-N-methylglycine;t-Boc-sarcosine;Boc-N-methylglycine;N-Boc-N-Methylglycine;YRXIMPFOTQVOHG-UHFFFAOYSA-N;MFCD00037795;SBB065787;Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-;[(tert-Butoxycarbonyl)(methyl)amino]aceticacid;2-{[(tert-butoxy)carbonyl](methyl)amino}aceticacid;N-(tert-butoxycarbonyl)sarcosine;N-[tert-butoxycarbonyl]sarcosine;2-((tert-Butoxycarbonyl)(methyl)amino)aceticacid;2-[(tert-butoxycarbonyl)(methyl)amino]aceticacid;N-((1,1-Dimethylethoxy)carbonyl)-N-methylglycine;N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine;Glycine,N-((1,1-dimethylethoxy)carbonyl)-N-methyl-;BocSarcosine;N-Bocsarcosine;N-t-Boc-sarcosine;SARCOSINE,N-TERT.BUTYLOXYCARBONYL

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O

Peptide Synthesis

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, also known as BOC-Sarcosine (where Sarcosine is N-methylglycine), is a valuable building block in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, allowing for the selective attachment of other amino acids to form peptides.

Synthesis of Sarcosine-Containing Molecules

BOC-Sarcosine is a useful precursor for the synthesis of various molecules containing the sarcosine moiety. Sarcosine is a naturally occurring amino acid derivative found in several biological processes. By removing the BOC protecting group, BOC-Sarcosine can be incorporated into pharmaceuticals, cosmetics, and other research applications.

Boc-Sar-OH, also known as N-Boc-sarcosine, is a chemical compound with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid sarcosine, which is a derivative of glycine. The compound is identified by its CAS number 13734-36-6 and is widely used in peptide synthesis and organic chemistry due to its stability and reactivity under various conditions .

t-Boc-Sarcosine itself does not possess a specific mechanism of action. Its primary function lies in peptide synthesis, where the t-Boc group guides the assembly of the peptide chain and is later removed to reveal the functional amino acid (sarcosine) within the peptide.

  • Eye and skin irritant: Avoid contact with eyes and skin. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Respiratory irritant: Minimize inhalation of dust particles. Consider using a fume hood for manipulation.
Typical of amino acids and their derivatives:

  • Deprotection: The Boc group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), yielding sarcosine, which can then participate in further reactions or peptide synthesis.
  • Esterification: Boc-Sar-OH can react with alcohols to form esters, which are useful in various synthetic pathways.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt), forming peptide bonds essential for constructing larger peptides .

Boc-Sar-OH itself has limited direct biological activity but serves as a valuable building block in the synthesis of bioactive peptides. Sarcosine has been studied for its potential roles in various biological processes, including modulation of neurotransmitter systems and implications in certain diseases such as schizophrenia. The Boc-protected form allows for selective incorporation into peptides without premature reactions that could occur with free amino acids .

Boc-Sar-OH can be synthesized through several methods:

  • Direct Protection: Sarcosine can be synthesized from glycine through methylation followed by protection with the Boc group using Boc anhydride or Boc chloride in the presence of a base.
  • Coupling Reactions: Sarcosine derivatives can be synthesized via coupling reactions involving protected amino acids and appropriate coupling agents.
  • Chemical Modification: Starting from other amino acids or derivatives, Boc-Sar-OH can be obtained through specific modifications that introduce the Boc group and adjust the side chain accordingly .

Boc-Sar-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides, especially those requiring specific side-chain functionalities.
  • Drug Development: In the design of peptide-based drugs targeting various biological pathways.
  • Research: As a reagent in biochemical studies involving amino acid derivatives and their interactions .

Boc-Sar-OH shares structural similarities with several other compounds, particularly those related to amino acids and their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
SarcosineGlycine derivative without protective groupsNaturally occurring amino acid
N-Boc-glycineSimilar Boc protection on glycineMore commonly used in peptide synthesis
N-Boc-alanineBoc-protected alanineDifferent side chain properties
N-Boc-phenylalanineAromatic side chain with Boc protectionUsed in studies involving aromatic interactions

Boc-Sar-OH's uniqueness lies in its specific structure that combines the properties of both glycine and sarcosine while providing a versatile platform for further modifications during peptide synthesis .

IUPAC Name and Structural Formula

The IUPAC name for Boc-Sar-OH is 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid. Its structural formula (Figure 1) consists of:

  • A sarcosine backbone (N-methylglycine).
  • A tert-butyloxycarbonyl (Boc) group protecting the α-amino group.
  • A carboxylic acid functional group.

Molecular Formula: C₈H₁₅NO₄
Molecular Weight: 189.21 g/mol.

Historical Development and Discovery

The development of Boc-Sar-OH is intertwined with the broader history of amine-protecting groups. Key milestones include:

  • 1957: Louis A. Carpino introduced the Boc group as an acid-labile alternative to the benzyloxycarbonyl (Cbz) group, revolutionizing peptide synthesis.
  • 1960s–1970s: The Boc group became integral to solid-phase peptide synthesis (SPPS), as pioneered by R.B. Merrifield, due to its compatibility with iterative deprotection strategies.
  • 1980s–Present: Boc-Sar-OH emerged as a specialized reagent for synthesizing sarcosine-containing peptides, particularly in combinatorial chemistry and drug discovery.

Carpino’s work laid the foundation for orthogonal protection strategies, enabling the synthesis of complex biomolecules.

Role in Modern Synthetic Chemistry

Peptide Synthesis

Boc-Sar-OH serves two primary functions:

  • Amine Protection: The Boc group shields the α-amino group during coupling reactions, preventing undesired side reactions.
  • Sarcosine Incorporation: It facilitates the introduction of sarcosine, a conformationally flexible residue, into peptide backbones.

Key Applications:

  • Solid-Phase Peptide Synthesis (SPPS): Boc-Sar-OH is used in Boc-SPPS workflows, where sequential deprotection with trifluoroacetic acid (TFA) enables stepwise chain elongation.
  • Heterocyclic Peptide Analogues: Sarcosine’s methyl group enhances peptide stability and modulates biological activity, as seen in anticancer agents like Clavatustide A.

Orthogonal Protection Strategies

Boc-Sar-OH’s acid-labile Boc group complements base-labile protections (e.g., Fmoc), allowing multi-directional synthesis. For example:

  • Selective Deprotection: Boc groups are removed with TFA, while Fmoc groups require piperidine, enabling precise sequence control.
  • Hybrid Approaches: Boc/Fmoc hybrid strategies minimize side reactions in syntheses of phosphorylated or glycosylated peptides.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-36-6

Wikipedia

N-boc-sarcosine

General Manufacturing Information

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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